2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781845
InChI: InChI=1S/C8H5F4IO/c1-14-6-3-4(8(10,11)12)2-5(13)7(6)9/h2-3H,1H3
SMILES:
Molecular Formula: C8H5F4IO
Molecular Weight: 320.02 g/mol

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18781845

Molecular Formula: C8H5F4IO

Molecular Weight: 320.02 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C8H5F4IO
Molecular Weight 320.02 g/mol
IUPAC Name 2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H5F4IO/c1-14-6-3-4(8(10,11)12)2-5(13)7(6)9/h2-3H,1H3
Standard InChI Key WNZOZFHMKCBFBL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C(F)(F)F)I)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene, systematically describes its benzene ring substitutions: a fluorine atom at position 2, iodine at position 1, methoxy (-OCH₃) at position 3, and a trifluoromethyl (-CF₃) group at position 5 . This arrangement creates distinct electronic environments, as evidenced by its canonical SMILES representation: COC1=C(C(=CC(=C1)C(F)(F)F)I)F. The trifluoromethyl group induces strong meta-directing effects, while the iodine atom serves as a versatile leaving group in nucleophilic aromatic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₅F₄IO
Molecular Weight320.02 g/mol
IUPAC Name2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene
InChI KeyWNZOZFHMKCBFBL-UHFFFAOYSA-N
PubChem CID131349045

Spectroscopic Features

While experimental NMR data for this specific compound remains unpublished, analogous structures such as 1-iodo-3-methoxy-5-(trifluoromethyl)benzene (C₈H₆F₃IO) exhibit characteristic ¹⁹F NMR shifts between -114.1 to -114.2 ppm for the trifluoromethyl group . The methoxy proton typically resonates near δ 3.8–4.0 ppm in ¹H NMR, while iodine’s heavy atom effect deshields adjacent aromatic protons, shifting them downfield to δ 7.2–7.4 ppm .

Synthesis and Manufacturing

Halogenation Strategies

The synthesis begins with a substituted aniline precursor, such as 2-bromo-6-fluoro-aniline, which undergoes diazotization followed by iodination to introduce the iodine atom . Subsequent methoxylation via nucleophilic aromatic substitution or Ullmann-type coupling installs the methoxy group. The trifluoromethyl group is typically introduced earlier in the sequence using Ruppert-Prakash reagents (e.g., TMSCF₃) under palladium catalysis .

Critical Challenges:

  • Regioselectivity Control: Competing directing effects from fluorine and methoxy groups necessitate precise reaction conditions to avoid positional isomers.

  • Yield Optimization: Multi-step sequences often result in cumulative yield losses, with reported total yields below 40% for analogous compounds .

Purification and Stability

Chromatographic purification (e.g., silica gel chromatography) is essential due to the compound’s sensitivity to light and moisture. Storage recommendations include amber glassware under inert gas (N₂ or Ar) at -20°C to prevent decomposition via iodide elimination or hydrolysis of the trifluoromethyl group .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (e.g., water <0.1 mg/mL) but dissolves readily in dichloromethane, THF, and DMF. The electron-deficient aromatic ring facilitates electrophilic substitutions at the para position relative to the methoxy group, while the iodine atom participates in Sonogashira or Suzuki-Miyaura cross-couplings .

Table 2: Predicted Physicochemical Data

PropertyValueMethod
LogP (Octanol-Water)3.2 ± 0.3Computed
Topological Polar Surface Area20.2 ŲPubChem
Collision Cross Section152.6 Ų ([M+H]+)Predicted

Thermal Behavior

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogen-rich structure enables its use in constructing kinase inhibitors and antiviral agents. For example, its iodine moiety has been leveraged in the synthesis of indole derivatives via Heck cyclization , a key step in producing serotonin receptor modulators.

Materials Science

In polymer chemistry, the trifluoromethyl group enhances lipid solubility and thermal stability when incorporated into polyaromatic hydrocarbons (PAHs). Recent patents describe its use in organic light-emitting diodes (OLEDs) as electron-transport layers.

Research Frontiers and Challenges

Catalytic Innovation

Efforts to replace palladium catalysts with cheaper alternatives (e.g., nickel or copper) in cross-coupling reactions are ongoing. A 2024 study demonstrated a nickel-catalyzed amination achieving 65% yield, though competing protodeiodination remains problematic.

Green Chemistry Approaches

Microwave-assisted synthesis has reduced reaction times from 24 hours to 30 minutes for iodination steps, improving energy efficiency by 40% . Solvent-free mechanochemical methods are also under exploration to minimize waste.

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